molecular formula C12H14Br2O2 B15221442 Tert-butyl 2-bromo-2-(4-bromophenyl)acetate

Tert-butyl 2-bromo-2-(4-bromophenyl)acetate

Cat. No.: B15221442
M. Wt: 350.05 g/mol
InChI Key: CUYFFNLYTGDLSY-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-2-(4-bromophenyl)acetate is an organic compound with the molecular formula C12H14Br2O2. It is a derivative of acetic acid and contains both bromine and tert-butyl functional groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-bromo-2-(4-bromophenyl)acetate can be synthesized through several methods. One common approach involves the bromination of tert-butyl 2-(4-bromophenyl)acetate using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-bromo-2-(4-bromophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield tert-butyl 2-(4-substituted phenyl)acetates, while oxidation can produce carboxylic acids.

Scientific Research Applications

Tert-butyl 2-bromo-2-(4-bromophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-2-(4-bromophenyl)acetate involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in electrophilic substitution reactions, while the tert-butyl group provides steric hindrance that influences the reactivity of the molecule. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl bromoacetate: Similar in structure but lacks the phenyl group.

    2-Bromo-2-methylpropane: Contains a tert-butyl group but differs in the position of the bromine atom.

    Tert-butyl 2-(4-bromophenyl)acetate: Similar but lacks the second bromine atom

Uniqueness

Tert-butyl 2-bromo-2-(4-bromophenyl)acetate is unique due to the presence of both bromine atoms and the tert-butyl group, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

Molecular Formula

C12H14Br2O2

Molecular Weight

350.05 g/mol

IUPAC Name

tert-butyl 2-bromo-2-(4-bromophenyl)acetate

InChI

InChI=1S/C12H14Br2O2/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7,10H,1-3H3

InChI Key

CUYFFNLYTGDLSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)Br)Br

Origin of Product

United States

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